molecular formula C23H25N5O4S B2498278 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 902432-92-2

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide

Cat. No. B2498278
CAS RN: 902432-92-2
M. Wt: 467.54
InChI Key: KWQWEMVGSVKRPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]quinazolin-5-ones derivatives involves cyclization of hydrazino quinazolinones with various electrophiles. For instance, Alagarsamy et al. (2009) described the synthesis of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones from 3-methoxy aniline through innovative routes, highlighting a methodology that could potentially be adapted for the synthesis of the compound (Alagarsamy et al., 2009).

Molecular Structure Analysis

The structural elucidation of similar triazoloquinazolinone derivatives, as detailed by Wu et al. (2022), involved spectroscopic methods (NMR, MS, FT-IR) and X-ray crystallography, confirming the molecular structure optimized by DFT calculations. Such studies provide insights into the molecular structure analysis applicable to our compound of interest, indicating the importance of these techniques in understanding the compound's framework (Wu et al., 2022).

Chemical Reactions and Properties

Reactions involving the anthranilamide and isocyanates have been explored for the synthesis of quinazoline derivatives, as reported by Chern et al. (1988). Such reactions could be relevant for understanding the chemical behavior and potential reactivity of the compound under study, especially in forming various derivatives through different chemical reactions (Chern et al., 1988).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and stability, can be inferred from the general characteristics of triazoloquinazolinones. These properties are crucial for determining the compound's applicability in various conditions and its handling requirements.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents, stability under different conditions, and potential for chemical modifications, are essential aspects of research. Studies like those conducted by Fathalla et al. (2000) on the regioselectivity of electrophilic attack on similar compounds provide valuable insights into the chemical behavior and properties of these molecules (Fathalla et al., 2000).

Scientific Research Applications

H1-antihistaminic Agents

Research has identified a series of compounds, including those related to triazoloquinazolinones, as potential H1-antihistaminic agents. These compounds have shown significant protection in animal models against histamine-induced bronchospasm, indicating their potential as new classes of antihistamines. Notably, certain compounds in this series have demonstrated higher potency and lesser sedation effects compared to standard antihistamines like chlorpheniramine maleate, suggesting their value in developing safer and more effective antihistaminic medications (Alagarsamy et al., 2009).

Tubulin Polymerization Inhibitors and Anticancer Agents

Another study focused on triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. The research highlighted the anticancer activity of these compounds in various cancer cell lines, showing promising results in inhibiting cancer cell growth and affecting cell shape and migration, which are critical in cancer treatment strategies (Driowya et al., 2016).

properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-6-20(22(29)25-14-8-7-9-15(10-14)30-3)33-23-26-17-12-19(32-5)18(31-4)11-16(17)21-24-13(2)27-28(21)23/h7-12,20H,6H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQWEMVGSVKRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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